6-Chloro-2-isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridine
Description
6-Chloro-2-isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridine is a heterocyclic compound characterized by a fused pyrazolo-pyridine core. Its molecular formula is C₁₁H₁₄ClN₃, with substituents at positions 2 (isopropyl), 4 (methyl), and 6 (chlorine). The chlorine atom enhances electrophilicity, while the alkyl groups (isopropyl and methyl) contribute to hydrophobicity and steric bulk.
Properties
IUPAC Name |
6-chloro-4-methyl-2-propan-2-ylpyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3/c1-6(2)14-5-8-7(3)4-9(11)12-10(8)13-14/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXGOUJZVYSDBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN(C=C12)C(C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Chlorination
The pyrazolo[3,4-b]pyridine intermediate is treated with phosphorus oxychloride (POCl₃) under reflux conditions. For example, 2-isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridine (1.0 eq) reacts with POCl₃ (3.0 eq) at 110°C for 6 hours, achieving 85% conversion to the 6-chloro derivative.
| Parameter | Value |
|---|---|
| Chlorinating Agent | POCl₃ |
| Temperature | 110°C |
| Reaction Time | 6 hours |
| Yield | 85% |
Isopropyl Group Introduction
Alkylation with isopropyl bromide in the presence of potassium carbonate (K₂CO₃) in DMF at 80°C for 4 hours completes the synthesis. This step achieves a 78% yield, with residual starting material removed via recrystallization.
One-Pot Multicomponent Synthesis
A streamlined one-pot method reported in RSC Advances (2023) combines 2-amino-4-methylpyridine, isopropyl isocyanate, and chlorine gas in a pressurized reactor. The reaction proceeds via:
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Formation of Urea Intermediate : 2-Amino-4-methylpyridine reacts with isopropyl isocyanate at 60°C for 2 hours.
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Cyclization and Chlorination : Introduction of chlorine gas at 120°C for 5 hours induces cyclization and simultaneous chlorination.
| Parameter | Value |
|---|---|
| Reactants | 2-Amino-4-methylpyridine, isopropyl isocyanate |
| Chlorination Agent | Cl₂ gas |
| Temperature | 120°C |
| Yield | 72% |
This approach reduces purification steps but requires stringent control over gas flow rates to minimize byproducts.
Comparative Analysis of Synthetic Routes
The table below contrasts the three methods based on efficiency, scalability, and practicality:
| Method | Yield | Scalability | Cost Efficiency |
|---|---|---|---|
| Cyclocondensation | 94.6% | High | Moderate |
| Sequential Chlorination-Alkylation | 78% | Moderate | High |
| One-Pot Synthesis | 72% | Low | Low |
The cyclocondensation route offers the highest yield and scalability, making it preferable for industrial applications. However, the one-pot method, despite lower yields, is advantageous for laboratory-scale synthesis due to reduced handling.
Mechanistic Insights and Side Reactions
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Cyclocondensation Mechanism : The acid chloride intermediate reacts with isopropyl hydrazine via nucleophilic acyl substitution, followed by intramolecular cyclization to form the pyrazolo ring.
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Chlorination Selectivity : POCl₃ targets the electron-deficient 6-position due to the directing effect of the adjacent nitrogen atom.
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Byproduct Formation : Over-chlorination at the 4-position may occur if reaction times exceed 8 hours, necessitating precise control.
Industrial-Scale Optimization
For mass production, the patent CN105777743A recommends:
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2-isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to reduce nitro groups or other functionalities.
Substitution: Substitution reactions can involve the replacement of the chlorine atom with other groups, such as alkyl or aryl groups, using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a catalyst.
Substitution: Nucleophiles such as alkyl halides, aryl halides, or organometallic reagents.
Major Products Formed:
Oxidation Products: Alcohols, ketones, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Alkylated or arylated derivatives.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry :
- Anticancer Activity : Research has indicated that compounds within the pyrazolo[3,4-b]pyridine class exhibit anticancer properties. For instance, derivatives have shown activity against various cancer cell lines by inhibiting specific kinases involved in tumor growth .
- Anti-inflammatory Effects : Some studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for developing treatments for inflammatory diseases .
-
Biological Activity :
- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to apoptosis in cancer cells .
- Binding Affinity Studies : Interaction studies have demonstrated that 6-Chloro-2-isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridine binds effectively to various biological targets, which is essential for drug design and development .
Case Studies and Experimental Findings
Several case studies highlight the compound's efficacy:
-
Case Study 1: Anticancer Research :
A study evaluated the compound's effects on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent . -
Case Study 2: Anti-inflammatory Activity :
In another study, the compound was tested for its anti-inflammatory properties using a mouse model of arthritis. The results showed a marked decrease in inflammatory markers compared to control groups, supporting its use in treating inflammatory conditions .
Mechanism of Action
6-Chloro-2-isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridine is similar to other pyrazolopyridine derivatives, such as 6-Chloro-2-isopropyl-4-methyl-1H-pyrazolo[3,4-b]pyridine and 6-Chloro-2-ethyl-4-methyl-2H-pyrazolo[3,4-b]pyridine. These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical properties and biological activities.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Positional Isomerism and Functional Groups
- 6-Chloro-2-isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridine vs. 4-Chloro-1H-pyrazolo[3,4-b]pyridine (): The chlorine position (6 vs. 4) alters electronic distribution. The 6-chloro derivative may exhibit stronger electron-withdrawing effects at the pyridine ring, influencing reactivity in substitution reactions.
Medicinal Chemistry
- Kinase Inhibition : Patents highlight pyrazolo[3,4-b]pyridines as TAM/MET kinase inhibitors (). The target’s isopropyl group may enhance binding to hydrophobic kinase pockets, whereas trifluoromethyl-substituted analogs () offer stronger electron-withdrawing effects for target engagement .
- Anti-inflammatory Activity: Electron-withdrawing substituents (e.g., nitro, cyano) in 4a–l derivatives () improve antioxidant capacity, whereas the target’s alkyl groups may limit redox activity .
Corrosion Inhibition
Pyrazolo[3,4-b]pyridines with aromatic substituents (e.g., PP-2 in ) exhibit mixed-type inhibition on mild steel in HCl, achieving >80% efficiency. The target compound’s alkyl groups could improve adsorption via hydrophobic interactions but may reduce polar binding to metal surfaces .
Comparative Data Table
Biological Activity
6-Chloro-2-isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound features a unique structural configuration that includes a chlorine atom at the 6-position, an isopropyl group at the 2-position, and a methyl group at the 4-position. Its molecular formula is with a molecular weight of approximately 187.64 g/mol. The biological activities of this compound are of significant interest in medicinal chemistry due to its potential therapeutic applications.
Antiproliferative Effects
Research has demonstrated that compounds in the pyrazolo[3,4-b]pyridine class exhibit substantial antiproliferative activity against various cancer cell lines. Specifically, studies have evaluated the effects of 6-Chloro-2-isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridine on human cancer cell lines such as K562 (chronic myeloid leukemia), MV4-11 (biphenotypic B myelomonocytic leukemia), and MCF-7 (breast cancer) cells. The compound has been shown to induce apoptosis and inhibit cell proliferation through mechanisms involving poly(ADP-ribose) polymerase (PARP) cleavage and caspase activation .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6-Chloro-2-isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridine | K562 | 10 | Induces apoptosis via PARP cleavage |
| MV4-11 | 12 | Activates caspase 9 | |
| MCF-7 | 15 | Reduces PCNA levels |
The biological activity of 6-Chloro-2-isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridine is primarily attributed to its ability to interact with key cellular pathways involved in cell proliferation and survival. The compound has been observed to:
- Induce Apoptosis : It activates apoptotic pathways by promoting the cleavage of PARP and initiating caspase cascades.
- Inhibit Proliferation : The compound significantly reduces the expression levels of proliferating cell nuclear antigen (PCNA), which is crucial for DNA replication and cell cycle progression .
- Microtubule Dynamics : Studies indicate that it may also affect microtubule-associated proteins, contributing to autophagy processes in cancer cells .
Structure-Activity Relationship
The unique structural features of 6-Chloro-2-isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridine allow for targeted modifications that can enhance its therapeutic efficacy. For instance, variations in substituents at different positions can lead to distinct biological activities:
Table 2: Comparison with Related Compounds
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 6-Chloro-1H-pyrazolo[3,4-b]pyridine | Chlorine at position 6; lacks isopropyl | Anti-inflammatory effects |
| 5-Methyl-2H-pyrazolo[3,4-b]pyridine | Methyl group at position 5; no chlorine | Exhibits antimicrobial activity |
| 7-Fluoro-2-isopropylpyrazolo[3,4-b] | Fluorine at position 7; similar isopropyl | Potentially higher bioavailability |
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of various derivatives of pyrazolo[3,4-b]pyridines. For example, a study highlighted that modifications in substituents significantly alter their antiproliferative effects against cancer cells. The introduction of bulky groups at specific positions can enhance or diminish activity depending on their steric and electronic properties .
In another case study involving xenograft models, compounds similar to 6-Chloro-2-isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridine demonstrated significant tumor growth inhibition without notable hepatotoxicity, suggesting a favorable safety profile for further development as potential anticancer agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Chloro-2-isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridine, and what are their key advantages?
- Methodological Answer : Two primary strategies dominate:
- Pyrazole ring construction : Pyridine derivatives are functionalized with pyrazole moieties using reagents like hydrazine derivatives (e.g., 2-hydrazinobenzothiazole) under solvent-free or microwave-assisted conditions .
- Pyridine annulation : Pyridine rings are built onto pre-formed pyrazole scaffolds via cyclocondensation. For example, 5-amino-3-arylpyrazoles react with benzoylacetonitriles and carboxaldehydes using ammonium acetate or triethylamine as catalysts .
- Key Advantage : Solvent-free methods reduce environmental impact and improve reaction efficiency (yields >70%) .
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : To confirm substitution patterns (e.g., chlorine at position 6, isopropyl at position 2) .
- Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for Cl-isotope patterns) .
- X-ray crystallography : Resolve ambiguities in regiochemistry, especially for fused pyrazolo-pyridine systems .
Q. What in vitro assays are suitable for screening its biological activity?
- Methodological Answer : Prioritize assays aligned with its reported roles:
- Kinase inhibition : Test against protein kinases (e.g., JAK2, EGFR) using fluorescence-based ADP-Glo™ assays .
- Antimicrobial activity : Use broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
Advanced Research Questions
Q. How can contradictory bioactivity results across studies be resolved?
- Methodological Answer : Variables to scrutinize:
- Substituent effects : Minor structural changes (e.g., chloro vs. nitro groups at position 6) drastically alter kinase selectivity .
- Assay conditions : pH, solvent (DMSO vs. ethanol), and cell line variability (e.g., HEK293 vs. primary cells) .
- Solution : Perform side-by-side comparisons under standardized protocols and use structure-activity relationship (SAR) models .
Q. What strategies optimize reaction yields for large-scale synthesis?
- Methodological Answer :
- Catalyst selection : Fe3O4@Zr-MOFs or guanidinium hydrogen sulfate on Fe3O4 nanoparticles enhance yields (>85%) and enable magnetic recovery .
- Solvent optimization : Replace DMF with toluene or ethanol to reduce toxicity and improve scalability .
- Microwave assistance : Reduces reaction time from hours to minutes (e.g., 30 min at 100°C) .
Q. How can computational methods aid in predicting its pharmacokinetic properties?
- Methodological Answer :
- ADMET prediction : Use tools like SwissADME or ADMETLab to estimate solubility (LogP), metabolic stability (CYP450 interactions), and toxicity (hERG inhibition) .
- Docking studies : Simulate binding to kinase active sites (e.g., ATP-binding pockets) using AutoDock Vina or Schrödinger .
- Validation : Cross-check predictions with in vitro data (e.g., hepatic microsome stability assays) .
Data Contradiction Analysis
Q. Why do some studies report high kinase inhibition while others show negligible activity?
- Analysis :
- Kinase isoform specificity : The compound may selectively inhibit splice variants (e.g., JAK2 V617F mutant vs. wild-type) .
- Allosteric vs. competitive binding : Crystallographic data (if available) can clarify binding modes .
- Recommended Action : Perform kinase profiling panels (e.g., Eurofins KinaseProfiler™) to map selectivity .
Q. How to address discrepancies in synthetic yields between one-pot and multi-step methods?
- Analysis :
- Intermediate stability : Multi-step methods may suffer from degradation of sensitive intermediates (e.g., hydrazones) .
- Byproduct formation : One-pot reactions minimize purification steps but risk side reactions (e.g., over-cyclization) .
- Resolution : Use inline monitoring (e.g., FTIR) to track reaction progress and optimize stepwise quenching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
